molecular formula C20H21FN6O B6061409 2-[(4-FLUOROPHENYL)AMINO]-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-[(4-FLUOROPHENYL)AMINO]-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6061409
M. Wt: 380.4 g/mol
InChI Key: UOTBIWUALGULNU-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that features a bipyrimidin core with various functional groups attached

Properties

IUPAC Name

2-(4-fluoroanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-13-16(12-22-20(23-13)27-9-3-2-4-10-27)17-11-18(28)26-19(25-17)24-15-7-5-14(21)6-8-15/h5-8,11-12H,2-4,9-10H2,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTBIWUALGULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, including the formation of the bipyrimidin core and the subsequent introduction of the fluorophenyl, methyl, and piperidinyl groups. Common synthetic routes may involve:

    Formation of the Bipyrimidin Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The fluorophenyl group can be introduced via nucleophilic substitution reactions, while the piperidinyl group can be added through amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)amino]methylphenol
  • 4-Fluoro-2-(2-methylthiazol-4-yl)phenol
  • 2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride

Uniqueness

2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is unique due to its specific combination of functional groups and its bipyrimidin core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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